A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Methyl-6-nitro-1H-indazole
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Methyl-6-nitro-1H-indazole
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exposition on the synthesis and comprehensive characterization of 5-methyl-6-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, and its derivatives have shown a wide array of biological activities.[1] This document offers a robust synthetic protocol, rooted in established chemical principles, and a thorough analysis of the analytical techniques required to confirm the structure and purity of the target compound. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel indazole-based compounds.
Introduction: The Significance of the Indazole Scaffold
Indazoles, bicyclic aromatic heterocycles, are a cornerstone in the development of therapeutic agents due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2] The specific substitution pattern on the indazole ring system profoundly influences its pharmacological profile. 5-Methyl-6-nitro-1H-indazole serves as a crucial intermediate, a molecular scaffold amenable to further functionalization to generate libraries of novel compounds for drug screening. The strategic placement of the methyl and nitro groups offers distinct electronic properties and multiple reactive sites for derivatization.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of 5-methyl-6-nitro-1H-indazole points towards a well-established pathway in heterocyclic chemistry: the diazotization and intramolecular cyclization of a substituted o-toluidine derivative. This approach is favored for its reliability and the availability of starting materials.
Caption: Retrosynthetic analysis of 5-methyl-6-nitro-1H-indazole.
The chosen synthetic strategy commences with the selective reduction of one nitro group of a suitable dinitrotoluene derivative to furnish the required ortho-amino functionality, followed by diazotization and subsequent intramolecular cyclization to yield the indazole ring system. An alternative, and often more direct route, involves the diazotization of 2-amino-4-methyl-5-nitrotoluene. This precursor, while not as common as simpler toluidines, provides a more direct path to the target molecule. The synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene serves as a strong procedural precedent for this approach.[3]
Synthesis of 5-Methyl-6-nitro-1H-indazole
The synthesis proceeds via a classical diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization. This method is analogous to the well-documented synthesis of 5-nitroindazole.[3]
Reaction Scheme
The overall transformation is depicted below:
(Image of the chemical reaction showing 2-amino-4-methyl-5-nitrotoluene converting to 5-methyl-6-nitro-1H-indazole via diazotization and cyclization)
Causality of Experimental Choices
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Starting Material: 2-amino-4-methyl-5-nitrotoluene is the ideal precursor. The ortho-relationship between the amino and methyl groups is crucial for the subsequent cyclization to form the indazole ring.
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Solvent: Glacial acetic acid is an effective solvent for the diazotization of weakly basic anilines. It also acts as a proton source for the reaction.
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Reagent: Sodium nitrite (NaNO₂) is the classical reagent for generating nitrous acid in situ, which is the active diazotizing agent.
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Temperature Control: The diazotization reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt and to minimize the formation of side products.[3]
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Reaction Time: Allowing the reaction to proceed for an extended period (e.g., 3 days) at room temperature facilitates the slow intramolecular cyclization to form the stable indazole ring.[3]
Detailed Experimental Protocol
Materials and Equipment:
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2-amino-4-methyl-5-nitrotoluene
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Glacial Acetic Acid
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Sodium Nitrite
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Deionized Water
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Methanol (for recrystallization)
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Activated Charcoal
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Round-bottom flask with magnetic stirrer
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Ice bath
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Rotary evaporator
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Büchner funnel and filtration apparatus
Procedure:
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In a 1 L round-bottom flask equipped with a mechanical stirrer, dissolve 0.10 moles of 2-amino-4-methyl-5-nitrotoluene in 500 mL of glacial acetic acid.
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Cool the solution to 15-20 °C in an ice-water bath.
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In a separate beaker, prepare a solution of 0.10 moles of sodium nitrite in 20 mL of water.
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Add the sodium nitrite solution to the stirred acetic acid solution all at once. The temperature of the reaction mixture should not be allowed to exceed 25 °C.
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After the addition is complete, continue stirring for 20 minutes to ensure complete diazotization.
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Remove the ice bath and allow the solution to stand at room temperature for 3 days.
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Concentrate the reaction mixture under reduced pressure using a rotary evaporator until the volume is significantly reduced.
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Add 100 mL of cold water to the residue and stir to form a slurry.
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Collect the crude product by vacuum filtration using a Büchner funnel.
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Wash the solid thoroughly with cold water and dry in an oven at 80-90 °C.
Purification:
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Transfer the crude product to a 1 L Erlenmeyer flask.
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Add methanol (approximately 15 mL per gram of crude product) and a small amount of activated charcoal.
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Heat the mixture to boiling with stirring to dissolve the solid.
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Hot-filter the solution to remove the charcoal.
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Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry to a constant weight.
Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 5-methyl-6-nitro-1H-indazole.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol [4] |
| Appearance | Pale yellow crystalline solid |
| Melting Point | Expected in the range of 200-220 °C (by analogy to similar nitroindazoles)[3][5] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water. |
Spectroscopic Data
4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The predicted chemical shifts (in ppm) in DMSO-d₆ are as follows:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| N1-H | ~13.5 | broad singlet | 1H | Acidic proton of the indazole ring. |
| H7 | ~8.0 | singlet | 1H | Deshielded by the adjacent nitro group. |
| H4 | ~7.8 | singlet | 1H | Aromatic proton on the benzene ring. |
| C5-CH₃ | ~2.5 | singlet | 3H | Methyl group protons. |
| H3 | ~8.2 | singlet | 1H | Proton on the pyrazole ring. |
4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C7a | ~141 | Fused aromatic carbon. |
| C3a | ~123 | Fused aromatic carbon. |
| C6 | ~145 | Carbon bearing the nitro group (deshielded). |
| C5 | ~130 | Carbon bearing the methyl group. |
| C4 | ~115 | Aromatic carbon. |
| C7 | ~120 | Aromatic carbon. |
| C3 | ~135 | Carbon in the pyrazole ring. |
| C5-CH₃ | ~20 | Methyl carbon. |
4.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200-3400 | N-H | Stretching |
| 3000-3100 | Aromatic C-H | Stretching |
| 2850-2960 | Aliphatic C-H | Stretching |
| 1580-1620 | C=C | Aromatic ring stretching |
| 1500-1550 | N-O | Asymmetric stretching (NO₂) |
| 1330-1370 | N-O | Symmetric stretching (NO₂) |
4.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Expected Molecular Ion (M⁺): m/z = 177.05
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Key Fragmentation: Loss of NO₂ (m/z = 131), loss of HCN from the pyrazole ring.
Workflow and Mechanism Visualization
The following diagrams illustrate the synthesis workflow and the underlying reaction mechanism.
Caption: Experimental workflow for synthesis and characterization.
Caption: Simplified reaction mechanism for indazole formation.
Conclusion
This guide provides a comprehensive and technically sound framework for the synthesis and characterization of 5-methyl-6-nitro-1H-indazole. By detailing not only the "how" but also the "why" of the experimental procedures, it aims to empower researchers to confidently reproduce this synthesis and apply similar strategies to other substituted indazoles. The provided characterization data serves as a benchmark for verifying the successful synthesis of this valuable chemical intermediate.
References
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. (2022). [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. (2022). [Link]
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- A kind of synthetic method of indazole compound.
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Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. (2018). [Link]
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5-nitroindazole. Organic Syntheses Procedure. [Link]
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Sandmeyer Reaction. Organic Chemistry Portal. [Link]
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Sandmeyer reaction. Wikipedia. [Link]
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Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. (2016). [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Chem LibreTexts. (2018). [Link]
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3-Methyl-6-nitroindazole. Pharmaffiliates. [Link]
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2-Methyl-5-nitro-2H-indazole. NIST WebBook. [Link]
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Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Liskon Biological. (2025). [Link]
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